2-Pyrazin-2-ylethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazin-2-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)4-1-6-5-8-2-3-9-6/h2-3,5H,1,4H2,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJVKZQICAHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001279-37-2 | |
| Record name | 2-(pyrazin-2-yl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 2 Pyrazin 2 Ylethanesulfonamide Analogs
Impact of Substitutions on the Pyrazine (B50134) Ring System
No specific studies on 2-Pyrazin-2-ylethanesulfonamide analogs with varied substitutions on the pyrazine ring were identified. Research on other pyrazine-containing molecules demonstrates that substitutions can significantly influence biological activity by altering electronic properties, steric hindrance, and potential for hydrogen bonding. However, without specific examples related to the this compound core, any discussion would be purely speculative.
Positional Effects of Functional Groups
The influence of substituent positioning on the pyrazine ring of this compound has not been documented. In related heterocyclic chemistry, the position of functional groups is known to be critical for receptor interaction and metabolic stability. For instance, studies on other pyrazine derivatives often show that moving a substituent from one carbon to another can drastically alter the molecule's biological profile. Unfortunately, no such detailed analysis for the target compound is available.
Bioisosteric Replacements on the Pyrazine Moiety
The concept of bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of enhancing activity or optimizing pharmacokinetic properties. While this is a common strategy in medicinal chemistry, there are no published studies detailing the bioisosteric replacement of the pyrazine ring in this compound with other heterocycles.
Modifications to the Ethanesulfonamide (B75362) Chain and Sulfonamide Group
The ethanesulfonamide linker and the sulfonamide headgroup are critical components of the molecule's structure, yet specific SAR studies on their modification are absent from the literature.
Alkyl Chain Variations
There is no available data on how altering the length or branching of the ethyl chain in this compound affects its biological activity. Such modifications would be expected to change the spatial relationship between the pyrazine ring and the sulfonamide group, which is often a key determinant of efficacy.
Conformational Analysis and Stereochemical Considerations in SAR
A molecule's three-dimensional conformation and stereochemistry are fundamental to its interaction with biological targets. Conformational analysis would explore the preferred spatial arrangements of the pyrazine ring relative to the ethanesulfonamide chain. Stereochemical considerations would be relevant if chiral centers were introduced into the molecule. There is currently no published conformational analysis or stereochemical SAR data for this compound.
Comparative SAR with Other Sulfonamide-Containing Heterocyclic Compounds
The biological activity of sulfonamide-based compounds is significantly influenced by the nature of the heterocyclic ring attached to the sulfonamide moiety. While direct comparative studies featuring this compound are limited in publicly available literature, a broader analysis of related heterocyclic sulfonamides provides valuable insights into the role of the pyrazine ring.
Heterocyclic sulfonamides are a well-established class of inhibitors for various enzymes, most notably carbonic anhydrases (CAs). nih.govmdpi.com SAR studies on CA inhibitors have revealed that the nature of the heterocyclic ring plays a crucial role in determining the inhibitory potency and isoform selectivity. Generally, five-membered heterocyclic sulfonamides have been found to be more potent inhibitors of carbonic anhydrase than their six-membered counterparts. mdpi.com The introduction of nitrogen and sulfur atoms within the ring is also associated with improved inhibitory activity. mdpi.com
For instance, studies on benzenesulfonamides have shown that the addition of tails to the benzene (B151609) ring can improve isoform selectivity, with different tail combinations leading to varied inhibition of CA isozymes I, II, IV, and XII. acs.org This highlights the importance of substituents on the heterocyclic or aromatic ring in fine-tuning the biological activity.
When comparing different six-membered heterocyclic rings, such as pyrazine, pyridine, and pyrimidine (B1678525), the arrangement and number of nitrogen atoms can significantly impact activity. In studies of pyrazinoic acid analogs, the pyrazine ring was found to have the optimal arrangement of heteroatoms for antimycobacterial activity compared to pyridazine (B1198779) and pyrimidine isosteres. nih.gov While these are not sulfonamides, this suggests that the pyrazine ring itself possesses favorable properties for biological interactions.
The following interactive table provides a comparative overview of the inhibitory activity of various heterocyclic sulfonamides against different isoforms of human carbonic anhydrase (hCA). This data, compiled from various studies, illustrates the influence of the heterocyclic scaffold on biological activity.
| Heterocyclic Scaffold | Compound | Target | Inhibitory Activity (Ki, nM) | Reference |
|---|---|---|---|---|
| Pyridine Thione | Hetaryl sulfonamide 1 | hCA I | 1.42 | nih.gov |
| Pyridine Thione | Hetaryl sulfonamide 1 | hCA II | 1.72 | nih.gov |
| Thiazole | Compound 23l | hCA II | Nanomolar range | mdpi.com |
| Benzenesulfonamide | Acetazolamide (Standard) | hCA I | 43.69 | nih.gov |
| Benzenesulfonamide | Acetazolamide (Standard) | hCA II | 31.67 | nih.gov |
Elucidation of Key Pharmacophoric Features for Target Interactions
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound analogs, the key pharmacophoric features can be inferred from studies on structurally related pyrazine-containing inhibitors.
A 3D-QSAR and pharmacophore modeling study on a series of 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors identified several crucial features for potent inhibition. japsonline.com The most significant pharmacophoric elements included a nitrogen atom acting as a hydrogen bond acceptor, an aromatic ring for hydrophobic interactions, and a hydrogen bond donor. japsonline.com The study revealed that the introduction of hydrogen bond donors and electron-withdrawing groups on a connected ring system led to increased inhibitory activity, while such groups on the pyrazine ring itself caused a decrease in inhibition. japsonline.com
Based on this and other studies on heterocyclic sulfonamides, the key pharmacophoric features for the target interaction of this compound analogs can be summarized as follows:
The Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are crucial. They can act as hydrogen bond acceptors, a common interaction motif for kinase inhibitors where the pyrazine nitrogen forms a hydrogen bond with an amino acid in the hinge region of the kinase. pharmablock.com The aromatic nature of the pyrazine ring also allows for hydrophobic interactions with the target protein.
The Sulfonamide Group: The sulfonamide moiety is a classic zinc-binding group in many enzyme inhibitors, particularly carbonic anhydrases. nih.gov The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site, while the sulfonyl oxygens can form hydrogen bonds with nearby amino acid residues, anchoring the inhibitor in the binding pocket.
The Ethane Linker: The two-carbon chain separating the pyrazine ring and the sulfonamide group provides conformational flexibility. This linker allows the pyrazine ring and the sulfonamide group to adopt an optimal orientation within the binding site to maximize their interactions with the target protein.
Substituents on the Pyrazine Ring: The presence and nature of substituents on the pyrazine ring can significantly modulate activity. As seen in the PIM-1 kinase inhibitor study, electron-withdrawing groups on the pyrazine ring can be detrimental to activity, suggesting that the electronic properties of the pyrazine ring are finely tuned for optimal target interaction. japsonline.com
In essence, the pharmacophore for this compound analogs likely consists of a hydrogen bond accepting pyrazine ring, a flexible linker, and a sulfonamide group capable of coordinating with a metal ion and forming hydrogen bonds. The spatial arrangement and electronic properties of these features are critical for potent and selective biological activity.
Computational and in Silico Approaches to 2 Pyrazin 2 Ylethanesulfonamide Research
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing new molecules with improved binding affinity and selectivity.
In the study of pyrazine (B50134) derivatives, molecular docking has been employed to identify potential biological targets and to analyze the binding interactions of these compounds. For instance, in a study of substituted N-(pyrazin-2-yl)benzenesulfonamides, molecular docking was used to investigate the binding poses of active compounds in the active site of Mycobacterium tuberculosis dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway. nih.gov The results of these simulations can provide valuable insights into the structure-activity relationships (SAR) of these compounds and guide the design of more potent inhibitors. nih.govmdpi.com
Similarly, docking studies on pyrazine-2-carboxylic acid derivatives with the M. tuberculosis InhA protein have been performed to understand their potential as antitubercular agents. researchgate.net Furthermore, molecular dynamics (MD) simulations can be used to refine the docking results and to assess the stability of the predicted ligand-protein complexes over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dergipark.org.tr These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
The general workflow for developing a QSAR model involves several key steps:
Data Set Selection: A dataset of compounds with known biological activities is required. The data should be accurate and cover a wide range of activity. researchgate.net
Molecular Descriptor Calculation: Numerical representations of the molecular structure, known as descriptors, are calculated for each compound in the dataset. researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. researchgate.netnih.gov
Selection and Calculation of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. researchgate.netwiley.com They can be broadly classified into several categories:
Topological descriptors: These are based on the 2D representation of the molecule and describe the connectivity of atoms. Examples include molecular connectivity indices and shape indices. medwinpublishers.comnih.gov
Geometrical descriptors: These descriptors are derived from the 3D structure of the molecule and include information about its size and shape.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and orbital energies. dergipark.org.trnih.gov
Physicochemical descriptors: These represent physicochemical properties like lipophilicity (log P) and polarizability. nih.govdergipark.org.tr
A wide variety of software programs are available for the calculation of these descriptors from the molecular structures. medwinpublishers.com The selection of appropriate descriptors is a critical step in QSAR model development, as it directly influences the quality and interpretability of the resulting model. nih.gov
Development and Validation of QSAR Models
Once a set of descriptors has been calculated, a mathematical model is developed to relate these descriptors to the observed biological activity. nih.gov Multiple linear regression (MLR) is a commonly used technique for this purpose. researchgate.net The quality of a QSAR model is assessed using various statistical parameters. nih.govjbclinpharm.org
A robust QSAR model should not only have a high correlation coefficient (R²) for the training set but also demonstrate good predictive power for an external set of compounds (test set). mdpi.com Cross-validation techniques, such as leave-one-out (LOO-CV), are used to evaluate the internal predictivity of the model, yielding a cross-validation coefficient (q²). medwinpublishers.comjbclinpharm.org A large difference between R² and q² can indicate overfitting of the model. jbclinpharm.org The model's predictive ability is further confirmed by external validation, where the model is used to predict the activity of compounds not used in its development. researchgate.netnih.gov
Density Functional Theory (DFT) Based Analysis of Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mdpi.com In the context of drug design, DFT calculations can provide valuable insights into the electronic properties of a molecule, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.govresearchgate.net
These properties are crucial for understanding a molecule's reactivity and its ability to interact with biological targets. For example, the HOMO and LUMO energies can provide information about the molecule's ability to donate or accept electrons in a chemical reaction. The molecular electrostatic potential (MEP) map can identify regions of the molecule that are likely to be involved in electrostatic interactions with a receptor. chemrxiv.org
DFT calculations have been applied to study the electronic properties of pyrazine derivatives to understand their structure-activity relationships. nih.govchemrxiv.org For instance, analysis of the natural bond orbitals (NBO) can reveal information about intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net
In Silico Prediction of Biological Activity and Selectivity
In silico methods play a significant role in predicting the biological activity and selectivity of compounds before they are synthesized and tested experimentally. researchgate.net This pre-screening can save considerable time and resources.
Target fishing is a computational approach used to identify potential protein targets for a given compound based on its structural similarity to known ligands in databases like the Protein Data Bank (PDB). nih.govmdpi.com Once potential targets are identified, molecular docking can be used to predict the binding affinity and selectivity of the compound for these targets. mdpi.com
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various in silico models. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity early in the drug discovery process. nih.gov
Integration of Computational Chemistry with Experimental SAR Data
The most powerful approach to drug discovery involves the integration of computational chemistry with experimental structure-activity relationship (SAR) data. nih.gov Computational models, such as QSAR and molecular docking, can be used to rationalize experimental findings and to generate hypotheses that can be tested experimentally. jbclinpharm.orgmdpi.com
For example, if a particular structural modification leads to a significant increase in biological activity, computational methods can be used to understand the underlying reasons for this improvement, such as a more favorable binding interaction with the target protein. This iterative process of computational modeling and experimental testing can greatly accelerate the optimization of lead compounds.
In the study of substituted N-(pyrazin-2-yl)benzenesulfonamides, calculated lipophilicity (log P) values were shown to correlate well with experimentally determined lipophilicity measures, demonstrating the synergy between computational and experimental approaches. nih.govmdpi.com
In Vitro Biological Evaluation and Mechanistic Studies of 2 Pyrazin 2 Ylethanesulfonamide and Its Derivatives
Target Engagement and Enzyme Inhibition Assays
The interaction of 2-Pyrazin-2-ylethanesulfonamide and its derivatives with specific biological targets, particularly enzymes, is a critical area of investigation to understand their therapeutic potential.
Assays for Specific Protein Targets (e.g., Kinases, Enzymes involved in metabolic pathways)
Derivatives of pyrazine (B50134) have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. For instance, a series of aminopyrazines has been shown to inhibit the activity of Spleen Tyrosine Kinase (Syk), a key enzyme in the signaling pathways of inflammatory cells. mdpi.com Optimization of the carboxamide motif in these pyrazine derivatives led to compounds with significant inhibitory activity against Syk. mdpi.com
Furthermore, pyrazine-2-carboxamide derivatives have been developed as novel inhibitors of the EML4-ALK fusion protein, a validated therapeutic target in non-small cell lung cancer (NSCLC). nih.gov Through structural optimization, a lead compound was discovered that demonstrated potent antitumor activity in preclinical models. nih.gov The structure-activity relationship (SAR) studies of these pyrazine-based compounds have provided valuable insights for designing more effective kinase inhibitors.
Table 1: Kinase Inhibition by Pyrazine and Pyrazole (B372694) Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazole-based analog of GSK2110183 | Akt1 | 1.3 | researchgate.net |
| Pyrazole-based Chk2 inhibitors | Chk2 | 17.9 - 48.4 | researchgate.net |
| Pyrimidine-tethered spirochromane-based sulfonamides | Falcipain-2 (PfFP-2) | 4100 - 5400 | rsc.org |
| Pyrimidine-tethered spirochromane-based sulfonamides | Falcipain-3 (PfFP-3) | 4900 - 6300 | rsc.org |
Mechanism of Action Elucidation (e.g., Coenzyme A depletion, protein degradation)
A significant mechanism of action proposed for pyrazine-containing compounds, particularly the antitubercular drug pyrazinamide (B1679903) (PZA), involves the disruption of coenzyme A (CoA) biosynthesis. nih.govnih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA). nih.govnih.gov POA has been shown to inhibit the enzyme aspartate decarboxylase (PanD), which is essential for the biosynthesis of β-alanine, a precursor of pantothenate and subsequently CoA. nih.gov This inhibition leads to the depletion of intracellular CoA levels, which is detrimental to the survival of Mycobacterium tuberculosis. nih.govnih.gov
Metabolomic analyses have confirmed that treatment with POA results in a reduction of all CoA precursors downstream of the PanD-catalyzed step. nih.gov Furthermore, isothermal titration calorimetry has established that POA directly binds to PanD. nih.gov This body of evidence strongly supports the model where the bioactive component of PZA inhibits CoA biosynthesis by targeting PanD. nih.gov While direct studies on this compound are pending, its structural similarity to PZA suggests that a similar mechanism of action involving CoA depletion could be a key aspect of its biological activity.
Cellular Assays for Biological Activity (Excluding Human Clinical Data)
The biological effects of this compound and its derivatives have been assessed in various cellular models to determine their antimicrobial and cytotoxic potential.
Antimicrobial Activity Studies (e.g., antibacterial, antifungal)
Pyrazine sulfonamide derivatives have demonstrated notable antimicrobial properties. In one study, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides were synthesized and evaluated for their anti-infective activity. nih.gov Two compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, exhibited good antitubercular activity against Mycobacterium tuberculosis H37Rv, both with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov
The antimicrobial activity of pyrazoline and hydrazone derivatives, which share structural similarities, has also been investigated against a panel of bacteria and fungi. turkjps.org The MIC values for these compounds were found to be in the range of 32-512 µg/mL against various strains. turkjps.org For instance, some pyrazoline derivatives showed the highest activity against Enterococcus faecalis with an MIC value of 32 µg/mL. nih.gov
Table 2: Antimicrobial Activity of Pyrazine Sulfonamide and Related Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | 6.25 | nih.gov |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | 6.25 | nih.gov |
| Pyrazoline derivative | Enterococcus faecalis | 32 | nih.gov |
| Pyrazoline derivative | Staphylococcus aureus | 64 | nih.gov |
| Pyrazoline derivative | Bacillus subtilis | 64 | nih.gov |
| Hydrazone derivative | Various bacteria and fungi | 32-512 | turkjps.org |
Cytotoxicity and Antiproliferative Assays in Cell Lines (Excluding Human Clinical Data)
The cytotoxic and antiproliferative effects of pyrazine and its derivatives have been evaluated against various cancer cell lines. While specific data for this compound is limited, related pyrazole and pyrimidine-sulfonamide hybrids have shown promising activity.
For example, a series of pyrazole-based compounds were tested for their antiproliferative activity against several cancer cell lines. nih.gov A 3,5-disubstituted pyrazole derivative demonstrated potent activity against pancreatic ductal adenocarcinoma cell lines, with IC50 values ranging from 0.192 to 0.924 µM. nih.gov Another pyrazole derivative showed high potency against leukemia cell lines, with IC50 values as low as 0.002 µM. nih.gov
Pyrimidine-sulfonamide hybrids have also been investigated for their anticancer potential. nih.gov Certain hybrids exhibited promising antiproliferative activity against the HCT-116 colon cancer cell line, with IC50 values in the low micromolar range, and displayed relatively low cytotoxicity toward normal cells. nih.gov
Table 3: Cytotoxicity of Pyrazole and Pyrimidine-Sulfonamide Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-disubstituted pyrazole derivative | MiaPaCa2 (Pancreatic) | 0.247 | nih.gov |
| 3,5-disubstituted pyrazole derivative | AsPC1 (Pancreatic) | 0.315 | nih.gov |
| 3,5-disubstituted pyrazole derivative | SUIT2 (Pancreatic) | 0.209 | nih.gov |
| 3,5-disubstituted pyrazole derivative | S2-013 (Pancreatic) | 0.192 | nih.gov |
| Pyrazole derivative | MM1S (Leukemia) | 0.002 | nih.gov |
| Pyrimidine-sulfonamide hybrid 3a | HCT-116 (Colon) | 5.66 | nih.gov |
| Pyrimidine-sulfonamide hybrid 3b | HCT-116 (Colon) | 9.59 | nih.gov |
Specificity for Cellular Conditions (e.g., hypoxic environments)
The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which can contribute to therapeutic resistance. Certain compounds are designed to be more active under such conditions. A study on pyrazine-2-diazohydroxide, a pyrazine derivative, demonstrated increased cytotoxicity to A204 tumor cells under hypoxic conditions. nih.gov The IC50 value for this compound at pH 7.4 was 61 µg/mL under normal oxygen levels, but this decreased to 22 µg/mL under hypoxic conditions in the presence of glucose. nih.gov This suggests that the pyrazine core may contribute to selective toxicity in the hypoxic and often acidic environment of solid tumors. nih.gov Pyrrolo and pyrrolopyrimidine sulfonamides have also been reported to act as cytotoxic agents in hypoxic conditions through the inhibition of transmembrane carbonic anhydrases. nih.gov
Investigation of Signaling Pathway Modulation
The ubiquitin-proteasome system (UPS) is crucial for protein quality control, cell cycle regulation, and signal transduction. mdpi.com Alterations in these signaling pathways can lead to the overproduction of proteins and uncontrolled cell growth. mdpi.com The UPS and its components can have both beneficial and detrimental effects depending on their influence on cellular pathways. mdpi.com
In the context of cancer, aberrant gene function disrupts the regulation of protein synthesis, cell growth, and cell death, which are controlled by a complex network of interconnected pathways. mdpi.com The PI3K/mTOR signaling pathway is a key regulator of neuroinflammatory processes and a promising target for therapeutic intervention. mdpi.com Studies have shown that dual inhibition of the PI3K and mTOR pathways can effectively counteract neuroinflammation. mdpi.com
Research into pyrazinamide (PZA), a related compound, has identified multiple targets, including energy production and trans-translation. nih.gov PZA is a frontline drug in the fight against tuberculosis and its unique mechanism of action makes it a model for developing new drugs that target non-replicating persisters. nih.govasm.org The increasing emergence of multidrug-resistant and extensively drug-resistant tuberculosis underscores the urgent need for the development of new drugs. asm.org
| Pathway Component | Role in Disease | Potential for Modulation |
| Ubiquitin-Proteasome System (UPS) | Protein quality control, cell cycle control, signal transduction. mdpi.com | Targeting UPS components can influence cell differentiation and apoptosis. mdpi.com |
| PI3K/mTOR Signaling Pathway | Regulation of neuroinflammatory processes. mdpi.com | Dual inhibition can counteract neuroinflammation. mdpi.com |
| Energy Production & Trans-translation | Key targets of Pyrazinamide. nih.gov | Inhibition of these pathways is a strategy against tuberculosis. nih.gov |
Preclinical Research Methodologies in Vitro and in Silico Components
Translational Research Frameworks for Pyrazine-Based Sulfonamides
Translational research frameworks for pyrazine-based sulfonamides aim to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. This involves a collaborative and iterative process of evaluating promising compounds through a variety of preclinical models. The goal is to generate robust data that can predict the potential efficacy and safety of a drug candidate in humans. nih.gov This framework is particularly important for compounds like pyrazine-based sulfonamides, which have shown a diverse range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The development of such frameworks supports the efficient progression of lead compounds by integrating data from various sources, including in vitro assays and computational modeling, to inform decision-making at each stage of the preclinical process. nih.govresearchgate.net
A key aspect of this framework is the "bench-to-bedside" approach, which emphasizes the close collaboration between laboratory researchers and clinicians to ensure that preclinical research is clinically relevant. youtube.com This collaborative model facilitates the rapid translation of promising laboratory findings into clinical applications for patient benefit. youtube.com
Advanced In Vitro Models for Preclinical Assessment
The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses have led to the development of more physiologically relevant advanced in vitro models. nih.govfrontiersin.org These models are crucial for assessing the biological effects of pyrazine-based sulfonamides in a context that more closely mimics the complex environment of human tissues. mdpi.comnih.gov
Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent a significant advancement in preclinical research. nih.govfrontiersin.org Unlike 2D cultures, 3D models can replicate the spatial architecture, cell-cell interactions, and microenvironment of tissues, providing a more accurate platform for evaluating drug efficacy and toxicity. nih.govfrontiersin.orgnih.gov
Spheroids: These are self-assembled, spherical aggregates of cells that can mimic the structure and microenvironment of small tumors, including the formation of nutrient and oxygen gradients. nih.govfrontiersin.org This makes them particularly useful for assessing the penetration and effectiveness of anticancer compounds. nih.govfrontiersin.org
Organoids: Derived from stem cells or patient tissues, organoids are self-organizing 3D structures that recapitulate the key structural and functional characteristics of an organ. nih.govfrontiersin.org Patient-derived tumor organoids, for instance, can preserve the heterogeneity of the original tumor, making them invaluable tools for personalized medicine and for studying therapeutic responses in a patient-specific manner. youtube.comnih.govfrontiersin.org The use of materials like Matrigel can support the growth and development of these complex structures. youtube.com
The development of these advanced models allows for more robust and predictive preclinical data, helping to reduce the reliance on animal testing in accordance with the 3Rs principle (Replacement, Reduction, and Refinement). mdpi.comnih.gov
To further enhance the physiological relevance of in vitro models, co-culture systems are employed. These systems involve culturing two or more different cell types together to study their interactions. nih.gov For instance, in cancer research, tumor cells can be co-cultured with stromal cells, such as fibroblasts and immune cells, to better understand the role of the tumor microenvironment in drug response and resistance. nih.gov Multi-organ-on-a-chip platforms represent a sophisticated form of co-culture, where different organ-specific cell types are cultured in interconnected microfluidic chambers to model systemic effects and organ-organ interactions. mdpi.com
In Silico Predictive Modeling in Preclinical Drug Development
In silico, or computational, methods play a pivotal role in modern drug discovery and development by enabling the rapid screening of large compound libraries and the prediction of their biological activities. researchgate.netnih.gov These techniques are instrumental in identifying and optimizing lead compounds like pyrazine-based sulfonamides.
Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the properties of known active compounds. nih.gov
Once a promising "hit" compound is identified, lead optimization is undertaken to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov This often involves computational modeling to guide the chemical modifications of the lead compound. nih.gov For pyrazole (B372694) sulfonamides, for example, modifications have been made to improve blood-brain barrier permeability by reducing the polar surface area and capping the sulfonamide group. nih.gov
Predictive analytics, including Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms like artificial neural networks (ANN), are used to predict the biological activity of compounds based on their chemical structure and physicochemical properties. nih.gov These models are trained on datasets of compounds with known activities and can then be used to predict the activity of new, untested compounds. nih.gov
For instance, in silico studies have been used to identify pyrazine (B50134) derivatives as potential inhibitors of PIM-1 kinase, a target in cancer therapy. researchgate.net Similarly, predictive models have been developed for sulfonamide derivatives to forecast their inhibitory activity against enzymes like carbonic anhydrases. nih.gov These predictive tools help to prioritize the synthesis and testing of compounds with the highest probability of success, thereby streamlining the drug discovery process. researchgate.netnih.gov
Ethical Considerations in Preclinical Research Design (Focus on In Vitro and In Silico)
The ethical considerations for any preclinical research, including hypothetical studies on 2-Pyrazin-2-ylethanesulfonamide, are paramount. The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical design of in vitro and in silico research.
Replacement refers to the use of non-animal methods whenever possible. In silico (computer-based) modeling and in vitro (cell-based) assays are primary examples of replacement methods. For a novel compound like this compound, initial toxicity and efficacy screening would ethically begin with these methods to avoid the use of live animals.
Reduction aims to minimize the number of animals used in research. Should in vivo studies be deemed necessary after initial in vitro and in silico screening, the experimental design must be optimized to yield the maximum amount of information from the minimum number of animals.
Refinement focuses on minimizing any potential pain, suffering, or distress to the animals involved. This includes optimizing housing conditions, handling techniques, and experimental procedures.
For in vitro studies, ethical considerations also involve the source of cell lines. The use of well-characterized, ethically sourced cell lines is a prerequisite for valid and reproducible research. For in silico studies, the ethical responsibility lies in the transparent reporting of the models used, their limitations, and the validation processes to ensure the reliability of the predictions.
Without specific research on this compound, a more detailed discussion on the ethical considerations of its preclinical research design remains theoretical.
Data Tables and Research Findings
As no research findings for this compound have been published, no data tables can be generated.
Future Directions and Research Gaps in 2 Pyrazin 2 Ylethanesulfonamide Research
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The synthesis of 2-Pyrazin-2-ylethanesulfonamide and its analogs is a critical first step in exploring its biological potential. While classical synthetic methods for pyrazines and sulfonamides are well-established, future research should focus on the development of novel, efficient, and sustainable synthetic strategies.
A significant research gap exists in the specific synthesis of this compound. Future efforts could explore one-pot synthesis methodologies, which offer advantages in terms of reduced waste, lower costs, and shorter reaction times. For instance, a greener approach could involve the direct condensation of a suitable 1,2-dicarbonyl compound with a diamine to form the pyrazine (B50134) ring, followed by a streamlined attachment of the ethanesulfonamide (B75362) moiety. nih.gov The use of environmentally benign solvents and catalysts, such as enzyme-catalyzed reactions, presents another promising avenue for sustainable synthesis. nih.gov Lipozymes, for example, have been successfully employed in the amidation of pyrazine esters, a method that could be adapted for the synthesis of sulfonamide derivatives. nih.gov
Furthermore, the development of catalytic systems using earth-abundant metals like manganese for dehydrogenative coupling reactions could provide an atom-economical and environmentally friendly alternative to traditional methods that often rely on stoichiometric and sometimes toxic reagents. researchgate.net Research into flow chemistry for the continuous production of pyrazine derivatives could also enhance scalability and process safety. nih.gov
Table 1: Potential Novel Synthetic Approaches for this compound
| Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced waste, cost-effective, shorter reaction times. | Optimization of reaction conditions for sequential pyrazine formation and sulfonamidation. |
| Biocatalysis (e.g., Lipozymes) | Mild reaction conditions, high selectivity, reduced hazardous waste. | Screening for suitable enzymes and optimizing enzymatic reaction parameters. nih.gov |
| Earth-Abundant Metal Catalysis | Atom-economical, environmentally benign. | Development of efficient manganese or iron-based catalysts for relevant coupling reactions. researchgate.net |
| Flow Chemistry | Improved scalability, enhanced safety, precise process control. | Design and optimization of a continuous flow reactor for the synthesis. nih.gov |
Advanced SAR and Target Deconvolution Methodologies
A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the biological activity of any lead compound. For this compound, a significant research gap exists in the systematic exploration of its SAR. Future research should focus on synthesizing a library of analogs with modifications at key positions of both the pyrazine ring and the ethanesulfonamide side chain.
For instance, substitutions on the pyrazine ring could modulate the electronic properties and steric bulk, potentially influencing target binding and selectivity. northwestern.edu Similarly, modifications to the ethanesulfonamide linker, such as altering its length or introducing conformational constraints, could impact the compound's pharmacokinetic properties and its interaction with target proteins. Studies on related pyrazolopyridine sulfonamides have shown that the nature of the linker between the heterocyclic core and the sulfonamide moiety significantly influences inhibitory activity against enzymes like carbonic anhydrases. nih.gov
Once bioactive analogs are identified, target deconvolution becomes a critical step to elucidate their mechanism of action. A major research gap is the identification of the specific cellular targets of this compound. Modern chemical proteomics approaches, such as affinity purification coupled with mass spectrometry, can be employed to identify binding partners from complex cellular lysates. researchgate.netmdpi.com Furthermore, techniques like limited proteolysis coupled with mass spectrometry (LiP-MS) can not only identify protein targets but also provide insights into the binding sites.
Emerging Computational Approaches for Pyrazine-Based Compounds
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties, guiding compound design, and elucidating mechanisms of action. For this compound, the application of emerging computational approaches represents a significant opportunity.
A key research gap is the lack of in silico studies specifically focused on this compound. Future research should employ a range of computational techniques to explore its potential. Molecular docking studies can be used to predict the binding mode of this compound and its analogs within the active sites of potential target proteins, such as kinases or enzymes involved in microbial metabolism. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of synthesized analogs to identify key structural features that correlate with biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods can provide a more detailed understanding of the steric and electronic requirements for optimal activity. nih.gov
Furthermore, quantum chemical studies can be employed to investigate the electronic structure and reactivity of the pyrazine ring and the sulfonamide group, providing insights that can inform the design of more potent and selective derivatives. mdpi.comnih.gov Virtual screening of large compound libraries based on the this compound scaffold could also be a rapid and cost-effective way to identify novel hits with desired biological activities. nih.gov
Table 2: Potential Computational Approaches for this compound Research
| Computational Method | Application | Potential Insights |
| Molecular Docking | Predict binding modes with potential targets. | Identify key protein-ligand interactions and guide SAR studies. nih.gov |
| 3D-QSAR | Correlate 3D structural features with biological activity. | Define steric and electronic requirements for potency. nih.gov |
| Quantum Chemical Studies | Analyze electronic structure and reactivity. | Understand the fundamental chemical properties influencing activity. mdpi.com |
| Virtual Screening | Identify novel hits from large compound databases. | Expand the chemical space around the lead scaffold. nih.gov |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Guide the design of compounds with favorable drug-like properties. nih.gov |
Application in Neglected Tropical Diseases and Emerging Pathogens
The pyrazine scaffold is a key component of pyrazinamide (B1679903), a first-line drug for tuberculosis, highlighting the potential of pyrazine derivatives in treating infectious diseases. A significant research gap exists in the evaluation of this compound and its analogs against a broad range of neglected tropical diseases (NTDs) and emerging pathogens.
Future research should focus on screening this class of compounds against pathogens responsible for diseases such as malaria, leishmaniasis, and human African trypanosomiasis. Sulfonamide derivatives have shown promise in the treatment of trypanosomatid parasites, and pyrazole (B372694) sulfonamides have been identified as inhibitors of Trypanosoma brucei N-myristoyltransferase, a validated drug target. nih.gov The combination of the pyrazine and sulfonamide moieties in this compound makes it an attractive candidate for exploration in this area.
Furthermore, given the rise of antimicrobial resistance, there is a pressing need for new antibacterial agents. Pyrazine derivatives have demonstrated antibacterial activity against various strains, and the ethanesulfonamide side chain could confer novel properties that may overcome existing resistance mechanisms. nih.govnih.gov Screening against a panel of clinically relevant and drug-resistant bacteria is a crucial next step.
Table 3: Potential Therapeutic Applications in Infectious Diseases
| Disease Area | Rationale for Investigation | Key Research Focus |
| Tuberculosis | The presence of the pyrazine ring, a key feature of the anti-tubercular drug pyrazinamide. | Screening against Mycobacterium tuberculosis, including drug-resistant strains. |
| Malaria | Pyrazine-containing compounds have shown antiplasmodial activity. nih.gov | In vitro and in vivo studies against Plasmodium falciparum. |
| Human African Trypanosomiasis | Sulfonamides are known to be active against trypanosomatids. | Evaluation against Trypanosoma brucei and its key enzymes. nih.gov |
| Bacterial Infections | The need for new antibiotics to combat resistance; pyrazines have shown antibacterial activity. nih.govnih.gov | Broad-spectrum antibacterial screening against ESKAPE pathogens. |
Integration of Omics Technologies for Mechanistic Insights
Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. A major research gap for this compound is the elucidation of its molecular mechanism. The integration of various "omics" technologies offers a powerful approach to fill this gap.
Future research should utilize a multi-omics approach to gain a comprehensive understanding of how this compound affects cellular systems.
Genomics: Genome-wide screening techniques, such as CRISPR-Cas9 screens, can be used to identify genes that are essential for the compound's activity, thereby revealing potential drug targets and resistance mechanisms.
Proteomics: As mentioned earlier, chemical proteomics can identify direct protein targets. researchgate.net Additionally, global proteomics can be used to analyze changes in protein expression levels upon treatment with the compound, providing insights into the affected cellular pathways.
Metabolomics: Metabolomic profiling can reveal changes in the cellular metabolic state induced by the compound, which can help to identify the metabolic pathways that are perturbed. nih.gov For example, studies on other pyrazine derivatives have used metabolomics to assess their effects on secondary metabolite production in cell cultures. nih.gov
By integrating data from these different omics platforms, researchers can construct a more complete picture of the compound's mechanism of action, from its direct molecular target to its downstream effects on cellular function. This integrated approach will be invaluable for guiding the further development of this compound as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Pyrazin-2-ylethanesulfonamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves and full-body protective clothing to prevent skin contact. Use NIOSH/CEN-approved respiratory protection (e.g., P95 respirators) if aerosol formation is possible .
- Ventilation : Ensure local exhaust ventilation and avoid dust generation during handling .
- Storage : Store in a dry, temperature-controlled environment (<28°C) away from incompatible materials .
- Disposal : Collect waste in sealed containers and dispose via authorized hazardous waste services .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Stepwise Synthesis : Begin with functionalization of the pyrazine core, followed by sulfonamide coupling. For example:
Pyrazine Activation : Introduce a reactive group (e.g., amine or halogen) at the 2-position of pyrazine.
Sulfonamide Formation : React with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and purify using column chromatography .
Q. How should this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the pyrazine ring protons (δ 8.3–8.8 ppm) and sulfonamide group (δ 3.1–3.5 ppm for CH) .
- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm and 1150 cm) .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : Employ SHELXL for small-molecule refinement. Key steps include:
Data Integration : Use SAINT for frame integration.
Absorption Correction : Apply SADABS for multi-scan corrections .
Hydrogen Placement : Refine H-atoms geometrically or via riding models .
Q. What analytical strategies resolve contradictions in spectroscopic data for sulfonamide derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Crystallographic Correlation : Resolve ambiguous NOE signals by overlaying NMR-derived structures with X-ray coordinates .
- Dynamic Studies : Perform variable-temperature NMR to assess conformational flexibility influencing spectral discrepancies .
Q. What methodologies assess the interaction of this compound with biological targets?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., carbonic anhydrase).
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (association/dissociation rates) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate binding affinity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
